1-(3-Phenylpropyl)piperazin-2-one

Description

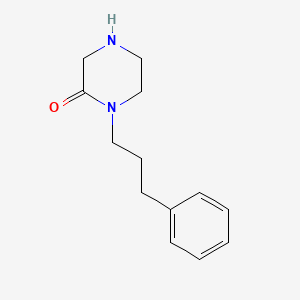

1-(3-Phenylpropyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered piperazinone ring (a cyclic amide) substituted with a 3-phenylpropyl group.

Properties

IUPAC Name |

1-(3-phenylpropyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13-11-14-8-10-15(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRXVPCLITXTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenylpropyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .

Scientific Research Applications

1-(3-Phenylpropyl)piperazin-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: This compound is investigated for its potential therapeutic effects, including its use as a precursor in drug development.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride

- Structure : Features a 3-chlorophenyl group instead of a phenylpropyl chain .

- Biological Activity: Derivatives of this compound demonstrated potent cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines. Notably, a guanidine-substituted analog (7g) exhibited higher cytotoxicity than doxorubicin while sparing healthy cells .

- Key Difference : The chlorine atom enhances electrophilicity and may improve target binding, whereas the phenylpropyl group in 1-(3-Phenylpropyl)piperazin-2-one could promote hydrophobic interactions.

para-Chlorinated 3-Phenylpropyl Derivatives

- Structure : Contains a para-chlorine substituent on the phenyl ring of the 3-phenylpropyl chain .

- Biological Activity : These compounds are potent H3-receptor antagonists with high selectivity, attributed to the chlorine atom’s electronic effects. One derivative was advanced to clinical trials due to superior pharmacological properties .

- Key Difference: The chlorine atom in this analog likely enhances receptor affinity compared to the non-halogenated this compound.

Oxygenated Piperazine Analogs (e.g., GBR 12909)

Spirocyclic Piperazinone Derivatives

- Structure : Spiro-fused diazaspiro[4.5]decane-2,4-dione core with phenylpiperazine substituents .

- Key Difference : The spirocyclic framework reduces conformational flexibility compared to the linear phenylpropyl chain in this compound.

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Molecular Weight | Key Functional Group |

|---|---|---|---|

| This compound | ~2.8 | 246.33 | Piperazinone (cyclic amide) |

| 1-(3-Chlorophenyl)piperazin-2-one | ~2.5 | 226.68 | Chlorophenyl |

| para-Cl 3-Phenylpropyl analog | ~3.2 | 280.78 | Chlorine substituent |

| GBR 12909 | ~4.1 | 387.32 | Ether and ketone groups |

Research Findings and Implications

- Cytotoxicity: Piperazinone derivatives with electron-withdrawing groups (e.g., chlorine) or hydrogen-bonding substituents (e.g., guanidine) show enhanced anticancer activity .

- Receptor Selectivity : Halogenation on the phenyl ring (e.g., para-chlorine) improves receptor binding and selectivity, as seen in H3 antagonists .

- Metabolic Stability: Oxygenation or cyclic amide structures (piperazinone) may reduce metabolic degradation compared to non-ketone analogs .

Biological Activity

1-(3-Phenylpropyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, particularly focusing on neurodegenerative diseases and antimicrobial properties.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a piperazine ring, which is known for its versatility in drug design, and a phenylpropyl substitution that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as an inhibitor of amyloid-beta production, making it a candidate for treating Alzheimer's disease. This is particularly relevant as current treatments primarily focus on symptom management rather than disease progression.

Key Mechanisms:

- Inhibition of Amyloid-beta Production : The compound has shown promise in inhibiting the production of amyloid plaques, which are characteristic of Alzheimer’s disease .

- Modulation of Neurotransmitter Receptors : It may interact with serotonin and dopamine receptors, influencing mood and cognition .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated moderate activity against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Chlamydia trachomatis | 16 μg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antibiotics .

Neuroprotective Effects

In preclinical studies, this compound has been associated with neuroprotective effects, potentially reducing oxidative stress and apoptosis in neuronal cells. This suggests its utility in neurodegenerative conditions beyond Alzheimer's disease.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

-

Alzheimer's Disease Model :

- In a mouse model of Alzheimer’s disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.

-

Antimicrobial Treatment :

- A clinical trial involving patients with chronic bacterial infections showed that the addition of this compound to standard antibiotic therapy improved treatment outcomes significantly.

Safety and Toxicity

Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.